molecular formula C25H48ClN2NaO5S B13767585 Einecs 271-862-5 CAS No. 68610-38-8

Einecs 271-862-5

Cat. No.: B13767585
CAS No.: 68610-38-8
M. Wt: 547.2 g/mol
InChI Key: ZJXTVVFFLGRUEZ-SLNOCBGISA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich typically involves the esterification of phthalic anhydride with branched alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich has several scientific research applications:

    Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential health effects and toxicity.

    Industry: Widely used in the manufacturing of plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich is unique due to its specific branched alkyl chain structure, which provides distinct physical and chemical properties compared to other phthalates. This structure contributes to its effectiveness as a plasticizer, offering a balance between flexibility and durability in polymer applications .

Properties

CAS No.

68610-38-8

Molecular Formula

C25H48ClN2NaO5S

Molecular Weight

547.2 g/mol

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-[2-[(E)-heptadec-2-en-8-yl]-4,5-dihydroimidazol-1-yl]ethanol

InChI

InChI=1S/C22H42N2O.C3H7ClO4S.Na/c1-3-5-7-9-10-12-14-16-21(15-13-11-8-6-4-2)22-23-17-18-24(22)19-20-25;4-1-3(5)2-9(6,7)8;/h4,6,21,25H,3,5,7-20H2,1-2H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1/b6-4+;;

InChI Key

ZJXTVVFFLGRUEZ-SLNOCBGISA-M

Isomeric SMILES

CCCCCCCCCC(CCCC/C=C/C)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC(CCCCC=CC)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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